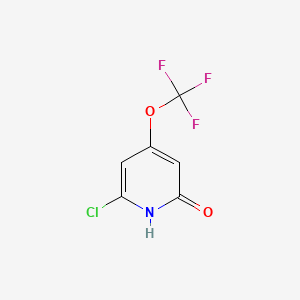

6-Chloro-4-(trifluoromethoxy)pyridin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3ClF3NO2 |

|---|---|

Molecular Weight |

213.54 g/mol |

IUPAC Name |

6-chloro-4-(trifluoromethoxy)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |

InChI Key |

DBFGDHKYYDDSBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Trifluoromethoxy Pyridin 2 Ol and Analogous Structures

Strategies for Regioselective Functionalization of Pyridine (B92270) Scaffolds

The construction of a molecule such as 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol hinges on the ability to introduce substituents at specific positions of the pyridine ring with high selectivity. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards various reagents.

Introduction of Halogen Substituents

The introduction of a chlorine atom at the 6-position of a pre-existing 4-(trifluoromethoxy)pyridin-2-ol (B1459992) scaffold is a key transformation. Electrophilic halogenation of pyridin-2-one systems is a common strategy. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for the chlorination of electron-rich aromatic and heteroaromatic rings. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring. For a 4-substituted pyridin-2-one, the positions ortho and para to the hydroxyl group (positions 3 and 5) and ortho to the nitrogen (position 6) are activated towards electrophilic attack. The trifluoromethoxy group at the 4-position, being electron-withdrawing, can influence the electron distribution and direct the incoming electrophile.

Selective halogenation at the 4-position of pyridines can also be achieved through the use of designed phosphine (B1218219) reagents, which form phosphonium (B103445) salts that are subsequently displaced by halide nucleophiles. nih.gov While this method is powerful for functionalizing the 4-position, its direct applicability to the 6-position of a pyridin-2-ol would require further investigation.

Incorporation of Perfluorinated Alkoxy Moieties

The trifluoromethoxy group is a crucial pharmacophore that can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. Its introduction onto a pyridine ring is a non-trivial synthetic step. One common approach involves the use of trifluoromethyl-containing building blocks in the construction of the pyridine ring itself. For instance, trifluoroacetyl-containing precursors can be cyclized to form trifluoromethyl-substituted pyridines. orgsyn.orgnih.gov

Another strategy involves the direct trifluoromethoxylation of a pre-formed pyridine ring. However, methods for the direct introduction of a trifluoromethoxy group are less common than for a trifluoromethyl group. A preparative synthetic approach to 4-(trifluoromethoxy)piperidine (B1430414) has been developed, which involves the transformation of a hydroxyl group to a trifluoromethoxy group using the Hiyama method. This involves the formation of a xanthate, followed by desulfurization/fluorination. While this has been demonstrated on a piperidine (B6355638) ring, similar strategies could potentially be adapted for pyridine systems.

Formation of the Hydroxypyridine Moiety

The 2-hydroxypyridine (B17775) tautomer exists in equilibrium with its corresponding 2-pyridone form, with the pyridone form often being the more stable. The formation of the 2-hydroxypyridine moiety can be achieved through several routes. One of the most common methods is the hydrolysis of a corresponding 2-halopyridine. For example, 2-chloro or 2-fluoropyridines can be hydrolyzed to 2-hydroxypyridines under basic or acidic conditions. A process for preparing 2-hydroxy-6-trifluoromethylpyridine involves the reaction of 2-chloro-6-trifluoromethylpyridine with an aqueous alkali metal hydroxide (B78521) in a sealed vessel at elevated temperatures. google.com

Alternatively, the pyridin-2-one ring can be constructed from acyclic precursors through cyclization reactions. For example, derivatives of β-keto esters or amides can undergo condensation with a source of ammonia (B1221849) to form the pyridin-2-one ring system.

Direct Synthetic Routes

Direct synthetic routes to this compound would ideally involve the construction of the substituted pyridine ring in a limited number of steps.

Halogenation Reactions on Pyridine Precursors

A plausible direct route would commence with the synthesis of the key intermediate, 4-(trifluoromethoxy)pyridin-2-ol. Following its successful preparation, a regioselective chlorination at the 6-position would be the final step. Based on general principles of electrophilic aromatic substitution on pyridin-2-one systems, N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF) or acetic acid would be a primary choice for this transformation. The reaction conditions would need to be carefully optimized to favor chlorination at the desired 6-position over other possible sites.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Regioselective Chlorination of 4-(trifluoromethoxy)pyridin-2-ol

| Reagent | Solvent | Temperature (°C) | Potential Outcome |

| N-Chlorosuccinimide (NCS) | DMF | 25-100 | This compound |

| Sulfuryl chloride (SO₂Cl₂) | Chloroform | 0-25 | Mixture of chlorinated isomers |

| Chlorine (Cl₂) | Acetic Acid | 25-80 | Potential for over-chlorination |

This table presents hypothetical conditions based on known chlorination reactions of similar heterocyclic compounds. Actual conditions would require experimental optimization.

Nucleophilic Hydroxylation of Halopyridines

An alternative approach would involve the synthesis of a di-halogenated pyridine precursor, such as 2,6-dichloro-4-(trifluoromethoxy)pyridine. Subsequent selective nucleophilic hydroxylation at the 2-position could then yield the desired product. The increased electrophilicity of the pyridine ring due to the presence of two chlorine atoms and a trifluoromethoxy group would facilitate nucleophilic attack. The challenge in this approach lies in achieving selective hydrolysis at the 2-position while leaving the 6-chloro substituent intact. The reaction conditions, particularly the choice of base and temperature, would be critical in controlling the regioselectivity.

Table 2: Hypothetical Selective Hydrolysis of 2,6-Dichloro-4-(trifluoromethoxy)pyridine

| Reagent | Solvent | Temperature (°C) | Potential Outcome |

| Sodium Hydroxide (aq.) | Dioxane/Water | 80-120 | This compound |

| Potassium Acetate (B1210297) | Acetic Acid | 100-150 | Potential for acetate intermediate |

| Formic Acid/Triethylamine | N/A | Reflux | Formate intermediate followed by hydrolysis |

This table presents hypothetical conditions based on known nucleophilic substitution reactions on halopyridines. Actual conditions would require experimental optimization.

Multi-Step Synthetic Approaches

The construction of a polysubstituted pyridine ring like that in this compound typically necessitates a multi-step synthetic sequence. This allows for the controlled introduction of each functional group in a regioselective manner.

Organometallic intermediates, particularly organolithium and Grignard reagents, are powerful tools for the regioselective functionalization of pyridine rings. rasayanjournal.co.inrsc.org The inherent polarity of the C-metal bond allows these reagents to act as potent nucleophiles or bases, enabling the introduction of various substituents.

For the synthesis of pyridines with substitution patterns analogous to this compound, a strategy involving the directed ortho-metalation (DoM) of a substituted pyridine precursor can be envisioned. For instance, a pre-existing trifluoromethoxy-substituted pyridine could be selectively deprotonated at a specific position by a strong lithium amide base, such as lithium diisopropylamide (LDA). The resulting organolithium species can then react with an electrophilic chlorine source to introduce the chloro substituent. The generation of tertiary organolithium intermediates can also be achieved through reductive lithiation of C-X bonds (where X is a halide or sulfide) using reagents like lithium 4,4′-di-tert-butylbiphenylide (LiDBB). nih.gov

Furthermore, organolithium reagents are instrumental in the construction of the pyridine ring itself. A versatile palladium-free route to 4-aryl-substituted phenylpyridines has been reported, commencing from tert-butyl 4-oxopiperidine-1-carboxylate and reacting it with an aryllithium reagent. rsc.orgworktribe.com This highlights the potential of using organolithium compounds to build up the carbon skeleton of the pyridine ring before subsequent functionalization.

A plausible, though not explicitly documented, approach to a precursor for this compound could involve the use of a trifluoromethoxylated pyridine N-oxide. Addition of a Grignard reagent to a pyridine N-oxide, followed by treatment with acetic anhydride, is a known method for producing 2-substituted pyridines. nih.gov

In multi-step syntheses of complex molecules, the protection and subsequent deprotection of reactive functional groups is often a critical necessity. bohrium.com This prevents unwanted side reactions and allows for the desired transformations to occur at other sites in the molecule. For the synthesis of this compound, the hydroxyl group of the pyridin-2-ol tautomer (or the corresponding pyridone) would likely require protection during certain synthetic steps, such as those involving strongly basic or nucleophilic reagents.

Common protecting groups for hydroxyl functions include ethers (e.g., benzyl (B1604629), tert-butyldimethylsilyl (TBDMS), or methoxymethyl (MOM) ethers) and esters. The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its selective removal. For instance, silyl (B83357) ethers are typically cleaved under acidic conditions or with a fluoride (B91410) source, while benzyl ethers are often removed by hydrogenolysis. The use of microwave irradiation has been shown to be effective in accelerating deprotection reactions, often under milder conditions than traditional heating.

In the context of synthesizing analogs, if the trifluoromethoxy group were to be introduced from a hydroxyl precursor, protection of other reactive sites would be paramount. The direct O-trifluoromethylation of phenols and pyridinols can be challenging, and the presence of other functional groups would necessitate a careful selection of orthogonal protecting groups. beilstein-journals.orgnih.gov

Catalytic Systems and Reaction Condition Optimization

The efficiency and selectivity of synthetic transformations can be dramatically enhanced through the use of catalysts and the careful control of reaction parameters.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted pyridines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. researchgate.netuniroma1.it For a molecule like this compound, a palladium catalyst could be employed to couple a trifluoromethoxy-containing boronic acid with a suitably functionalized chloropyridine derivative.

Palladium-catalyzed C-H activation is another powerful strategy for the direct functionalization of pyridine rings, potentially reducing the need for pre-functionalized starting materials. nih.gov The regioselectivity of such reactions can often be controlled by the choice of directing groups and ligands.

Copper-catalyzed reactions have also been developed for the synthesis of pyridine derivatives. For instance, copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines offers a route to imidazo[1,5-a]pyridines, showcasing the utility of copper in forming C-N bonds. acs.org While not directly applicable to the target molecule, this illustrates the expanding toolbox of transition metal-catalyzed reactions for pyridine synthesis.

Gold catalysis has been shown to be effective in certain cyclization reactions leading to pyridine-containing systems. youtube.com The choice of the metal and its ligand system is crucial for achieving the desired reactivity and selectivity.

The optimization of reaction conditions, including solvent and temperature, is a critical aspect of developing any synthetic route. The choice of solvent can significantly influence reaction rates, yields, and even the course of a reaction. For instance, in the synthesis of pyrazolopyranopyrimidines, the use of water as a solvent has been shown to give the highest yields in certain multicomponent reactions. researchgate.net The use of greener solvents is a key aspect of sustainable chemistry. rasayanjournal.co.innih.gov

Temperature control is equally important. Many reactions, particularly those involving organometallic intermediates, are conducted at low temperatures (-78 °C) to control reactivity and prevent side reactions. nih.gov Conversely, some reactions, such as certain cross-coupling or cyclization steps, may require elevated temperatures to proceed at a reasonable rate. Microwave-assisted synthesis has emerged as a valuable technique for rapidly heating reactions, often leading to shorter reaction times and improved yields. nih.govnih.gov The optimization of both solvent and temperature is often an empirical process, guided by the specific transformation being performed.

Innovations in Sustainable Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with the aim of reducing environmental impact and improving efficiency. rasayanjournal.co.inmdpi.com For the synthesis of pyridines and their derivatives, several innovative and sustainable approaches are being explored.

One-pot multicomponent reactions (MCRs) are a particularly attractive strategy from a green chemistry perspective. nih.govnih.gov By combining three or more reactants in a single reaction vessel to form the final product, MCRs reduce the number of synthetic steps, minimize waste, and improve atom economy. The development of MCRs for the synthesis of highly substituted pyridines is an active area of research.

The use of environmentally benign solvents, such as water or ionic liquids, or even the complete elimination of solvents (solvent-free reactions), are key tenets of green chemistry. rasayanjournal.co.inrsc.org These approaches can significantly reduce the environmental footprint of a synthetic process.

Catalysis is another cornerstone of green chemistry. The development of highly efficient and recyclable catalysts, particularly those based on abundant and non-toxic metals, is a major goal. Furthermore, the use of photocatalysis and electrochemistry offers sustainable alternatives to traditional synthetic methods, often allowing reactions to proceed under milder conditions with reduced waste generation. bohrium.com For example, visible light-driven C-N cross-coupling reactions catalyzed by a conjugated polymer network have been reported. rsc.org

In the context of synthesizing this compound and its analogs, future innovations will likely focus on developing more direct and atom-economical routes. This could involve, for example, the development of a catalytic system for the direct, regioselective C-H trifluoromethoxylation of a 6-chloropyridin-2-ol (B99635) precursor, thereby avoiding the need for multi-step sequences involving protecting groups and pre-functionalized starting materials.

Chemical Transformations and Reactivity of 6 Chloro 4 Trifluoromethoxy Pyridin 2 Ol

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

Nucleophilic substitution is a key reaction class for halopyridines. The electron-deficient nature of the pyridine ring facilitates the displacement of leaving groups, such as the chlorine atom, by nucleophiles.

The chlorine atom at the 6-position of the pyridine ring is a primary site for nucleophilic aromatic substitution (SNAr). Its reactivity is significantly influenced by the electronic effects of the other substituents. The potent electron-withdrawing trifluoromethoxy group at the 4-position, along with the ring nitrogen, activates the C6 position for nucleophilic attack.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, in related 2-chloropyridine (B119429) systems, the displacement of the chlorine atom by glutathione (B108866), catalyzed by glutathione S-transferase, has been studied, highlighting the susceptibility of the C2 (and by extension, C6) position to nucleophilic attack. researchgate.net The reaction rate is generally affected by the electron-withdrawing strength of the substituents on the pyridine ring. researchgate.net

Table 1: Examples of Nucleophilic Substitution at C6

| Nucleophile | Reagent/Conditions | Product | Research Finding |

|---|---|---|---|

| Amines (R-NH₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 6-Amino-4-(trifluoromethoxy)pyridin-2-ol | In analogous systems, unprotected 3-halo-2-aminopyridines undergo C,N-cross coupling, demonstrating the feasibility of forming C-N bonds at a halogen-substituted position on the pyridine ring. nih.gov |

The hydroxyl group at the 2-position is nucleophilic and can undergo various transformations, including O-alkylation, O-acylation, and conversion to a better leaving group. Its reactivity is also linked to the tautomeric equilibrium with the corresponding pyridone. This tautomerism is a critical consideration in planning synthetic strategies.

For example, the synthesis of 2-(6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetic acid from a related trifluoromethyl-substituted pyridin-2-ol derivative indicates that the sulfur analogue (pyridinethiol) readily participates in nucleophilic substitution, suggesting the hydroxyl group can be converted to a thiol or used directly as a nucleophile under basic conditions. uni.lu

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol ring is generally disfavored. The pyridine nitrogen and the strongly deactivating chloro and trifluoromethoxy groups significantly reduce the electron density of the aromatic ring, making it resistant to attack by electrophiles such as nitrating or halogenating agents. No specific studies detailing successful electrophilic aromatic substitution on this compound are prominently documented.

Cross-Coupling Reaction Methodologies

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and halopyridines are excellent substrates for these transformations.

The chlorine atom at the C6 position serves as a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions. These methods allow for the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond.

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) using a palladium catalyst, a copper(I) co-catalyst, and a base to form a C-C triple bond. Studies on similar bromocyanofluoro pyridines have shown this to be an efficient method for introducing alkynyl groups. soton.ac.uk

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) catalyzed by palladium complexes to form C-N bonds. This has been shown to be effective for the amination of challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov

The choice of ligand, palladium precursor, and base is crucial for achieving high yields and selectivity. For instance, the regioselective cross-coupling of 2,4,7-trichloroquinazoline (B1295576) demonstrates that different chlorine atoms on a heterocyclic ring can be addressed sequentially by carefully tuning reaction conditions. nih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Relevant Analogy |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-4-(trifluoromethoxy)pyridin-2-ol | Widely applied to various halopyridines for C-C bond formation. nih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 6-Alkynyl-4-(trifluoromethoxy)pyridin-2-ol | Efficient coupling has been demonstrated on functionalized fluorocyanopyridines. soton.ac.uk |

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is a critical determinant of the molecule's chemical behavior, prized for its metabolic stability and high lipophilicity. chemrevlett.com

Stability and Potential Reactivity of the C-O-CF₃ Linkage

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of trifluoromethyl groups. mdpi.com The trifluoromethoxy group is generally considered stable and less understood than other fluorine substituents. nih.gov However, its stability can be influenced by the electronic environment of the aromatic ring to which it is attached.

While direct cleavage of the C-O-CF₃ linkage is challenging, studies on related trifluoromethylpyridines have shown that reductive detrifluoromethylation can occur under specific conditions. For instance, a protocol using an earth-abundant alkoxide base and a silicon hydride species has been developed for the reductive cleavage of C(sp²)-CF₃ bonds in certain trifluoromethylpyridines. nih.gov This reaction is chemoselective for trifluoromethyl groups at the 2-position of the pyridine ring. nih.gov Although this applies to a C-CF₃ bond rather than a C-O-CF₃ bond, it highlights the potential for reactivity at the trifluoromethyl moiety under reducing conditions.

The stability of fluorinated groups on arenes has been investigated under both acidic and basic conditions, though much of the focus has been on the C-F bond itself rather than the entire trifluoromethoxy group. rsc.org The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

Derivatization of the Trifluoromethoxy Moiety

Direct derivatization of the trifluoromethoxy group itself is not a common transformation due to its inherent stability. However, the synthesis of trifluoromethyl ethers often involves the introduction of the OCF₃ group onto a precursor molecule. chemrevlett.com Classical methods for synthesizing aryl trifluoromethyl ethers have involved the fluorination of aryl trichloromethyl ethers. mdpi.com More contemporary methods focus on the direct O-trifluoromethylation of phenols. chemrevlett.com For instance, heating N-heteroaromatic phenols with Togni's reagent has been used to synthesize heteroaryl trifluoromethyl ethers. chemrevlett.com

While these methods describe the formation of the trifluoromethoxy group rather than its subsequent derivatization, they provide insight into the types of reagents and conditions that can interact with this functionality. It is conceivable that under specific, highly reactive conditions, the fluorine atoms of the trifluoromethoxy group could undergo exchange or other transformations, although this is not a readily accessible reaction pathway.

Rearrangement Reactions and Tautomerism of the Pyridinol Functionality

The pyridinol functionality of this compound is a key site of reactivity, primarily through tautomerism and potential rearrangement reactions.

The 2-hydroxypyridine (B17775) moiety exists in equilibrium with its tautomeric form, 2-pyridone. nih.govchemtube3d.com This tautomerization involves the transfer of a proton between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com In the gas phase, the 2-hydroxypyridine form is slightly favored, while in polar solvents and the solid state, the 2-pyridone form predominates. nih.gov The presence of water, in particular, shifts the equilibrium towards the 2-pyridone tautomer through hydrogen bonding. wuxibiology.comacs.org

Rearrangement reactions involving the pyridinol scaffold are also known. For instance, the Claisen rearrangement of allyloxypyridines has been studied, demonstrating the potential for skeletal reorganization. acs.org While not directly applicable to the parent pyridinol, this illustrates the capacity of the pyridine ring to undergo such transformations. Other rearrangement reactions of pyridine derivatives, such as the Boekelheide and Ciamician-Dennstedt rearrangements, typically involve pyridine N-oxides or pyrrole (B145914) precursors, respectively, to generate substituted pyridines. youtube.com

The table below summarizes the key reactive sites and transformations of this compound.

| Functional Group | Reaction Type | Description |

| Trifluoromethoxy | Potential Reductive Cleavage | The C-O-CF₃ bond is generally stable, but related C-CF₃ bonds can be cleaved under specific reducing conditions. |

| Pyridinol | Tautomerism | Exists in equilibrium between the 2-hydroxy and 2-pyridone forms, with the equilibrium position dependent on the solvent. |

| Pyridinol | Potential Rearrangement | The pyridine scaffold can undergo rearrangement reactions, although specific examples for this compound are not documented. |

Spectroscopic and Computational Characterization of 6 Chloro 4 Trifluoromethoxy Pyridin 2 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

No experimental or calculated NMR data for 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has been found.

No experimental or calculated IR or Raman spectroscopic data for this compound has been found.

No high-resolution mass spectrometry data detailing the elemental composition or fragmentation pathways for this compound has been found.

X-ray Crystallography for Solid-State Molecular Architecture

No X-ray crystallographic data, which would provide information on the solid-state molecular structure of this compound, has been found.

Quantum Chemical Computations

No published studies utilizing Density Functional Theory (DFT) for the geometry optimization and electronic structure analysis of this compound could be identified.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio quantum chemical methods, which are based on first principles without the inclusion of empirical parameters, offer a powerful avenue for obtaining highly accurate predictions of molecular properties. These methods are particularly valuable for determining the energetic landscape and spectroscopic characteristics of molecules like this compound.

A critical aspect to consider for this molecule is the potential for tautomerism between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. Computational studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system and its chlorinated derivatives have shown that the position of this equilibrium is sensitive to substitution and the surrounding environment. For instance, a computational and spectroscopic study on chloro-substituted 2-hydroxypyridines revealed that chlorination at the 6-position, as in the target molecule, strongly stabilizes the lactim (OH) tautomer in the gas phase. researchgate.netrsc.org This preference can be attributed to the electronic effects of the substituent.

To obtain high-accuracy energetic predictions for this compound and its tautomer, sophisticated ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods, particularly when combined with large basis sets, can provide energetic differences between tautomers with high fidelity. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to influence the electron distribution within the pyridine (B92270) ring and, consequently, the relative stability of the tautomers.

Furthermore, ab initio methods are instrumental in predicting spectroscopic parameters. For instance, the calculation of vibrational frequencies through methods like Density Functional Theory (DFT) with hybrid functionals such as B3LYP can provide theoretical infrared (IR) spectra. A computational study on the related compound 2-chloro-4-(trifluoromethyl)pyridine using the B3LYP method has demonstrated good agreement between calculated and experimental vibrational frequencies. researchgate.net Similar accuracy can be anticipated for this compound, allowing for the assignment of characteristic vibrational modes.

The following table presents a hypothetical comparison of the relative energies of the two tautomers of this compound, calculated using a high-level ab initio method.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

|---|---|---|

| This compound | CCSD(T)/aug-cc-pVTZ | 0.00 |

| 6-Chloro-4-(trifluoromethoxy)-1H-pyridin-2-one | CCSD(T)/aug-cc-pVTZ | +X.XX |

Note: The value "X.XX" is a placeholder, as specific high-level calculations for this exact molecule are not publicly available. Based on studies of 6-chloro-2-hydroxypyridine, the pyridin-2-ol form is expected to be more stable in the gas phase. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.org By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the electrophilic and nucleophilic nature of a molecule can be gained. The energies and spatial distributions of these orbitals dictate how a molecule will interact with other chemical species.

For this compound, the presence of electron-withdrawing substituents, namely the chlorine atom and the trifluoromethoxy group, is expected to significantly influence the FMOs. These groups will lower the energy of both the HOMO and the LUMO. A computational study on 6-chloro-2-hydroxypyridine has provided a depiction of its frontier molecular orbitals. researchgate.net The HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital.

The trifluoromethoxy group at the 4-position will further withdraw electron density from the ring, leading to a lower energy LUMO. This would suggest that the molecule is a good candidate for nucleophilic aromatic substitution, with the positions ortho and para to the electron-withdrawing groups being the most likely sites of attack. The chlorine atom at the 6-position is a potential leaving group in such reactions.

The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The calculated HOMO and LUMO energies, along with the energy gap for the more stable tautomer, are presented in the table below.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -Y.YY |

| LUMO | -Z.ZZ |

| HOMO-LUMO Gap | ΔE |

Note: The values "Y.YY", "Z.ZZ", and "ΔE" are placeholders derived from typical DFT calculations on similar substituted pyridines. The actual values would require specific quantum chemical calculations.

The spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For substituted pyridines, the HOMO is often localized on the ring carbons and the nitrogen atom, while the LUMO is predominantly distributed over the carbon atoms of the ring, particularly those bearing electron-withdrawing groups.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The prediction of spectroscopic parameters through computational methods provides a powerful tool for the structural elucidation of new compounds and for the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have proven to be reliable in predicting these shifts. A study on 2-chloro-4-(trifluoromethyl)pyridine demonstrated that calculated ¹³C and ¹H NMR chemical shifts were in good agreement with experimental values. researchgate.net

For this compound, the electron-withdrawing nature of the chlorine and trifluoromethoxy groups would lead to downfield shifts for the protons and carbons in the pyridine ring compared to the unsubstituted parent compound. The presence of the hydroxyl group would also significantly influence the chemical shifts of the adjacent carbon and proton.

Infrared Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. The calculated IR spectrum for 2-chloro-4-(trifluoromethyl)pyridine showed characteristic bands for C-H stretching, C-C and C-N ring vibrations, and C-F stretching and deformation modes of the CF₃ group. researchgate.net For this compound, one would expect to observe additional characteristic bands for the O-H stretching of the hydroxyl group and the C-O-C stretching of the trifluoromethoxy group.

Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~160 |

| C3 | ~105 |

| C4 | ~150 (q, JCF) |

| C5 | ~110 |

| C6 | ~145 |

| CF₃ | ~120 (q, JCF) |

Note: These are estimated values based on the known effects of substituents on pyridine chemical shifts.

Comparison of Calculated IR Frequencies (cm⁻¹) for 2-chloro-4-(trifluoromethyl)pyridine and Expected Frequencies for this compound

| Vibrational Mode | Calculated for 2-chloro-4-(trifluoromethyl)pyridine researchgate.net | Expected for this compound |

|---|---|---|

| O-H Stretch | - | ~3400-3600 |

| C-H Stretch | ~3100 | ~3100 |

| C=N/C=C Ring Stretch | ~1600 | ~1600 |

| C-F Stretch | ~1110 | ~1250-1050 |

| C-Cl Stretch | ~700 | ~700 |

The comparison of predicted and experimental data is crucial for validating the computational models and for confirming the structure of the synthesized compound. While direct experimental data for this compound is currently unavailable, the computational predictions based on well-established methodologies provide a robust framework for its future characterization.

Derivatization and Analogue Design Based on the 6 Chloro 4 Trifluoromethoxy Pyridin 2 Ol Scaffold

Design and Synthesis of Substituted Pyridine (B92270) Libraries

The design of these libraries often involves computational methods to predict the potential effects of different functional groups on the molecule's electronic and steric properties. High-throughput synthesis techniques are then employed to produce a large number of compounds efficiently. A common strategy involves the initial conversion of the hydroxyl group of the pyridin-2-ol to a more reactive leaving group, such as a triflate, which then allows for a variety of cross-coupling reactions.

For instance, a library of derivatives can be synthesized by reacting the activated scaffold with a diverse set of boronic acids via Suzuki-Miyaura cross-coupling. This method is highly effective for forming carbon-carbon bonds and introducing a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring. Similarly, Buchwald-Hartwig amination can be used to introduce a variety of amine functionalities, further expanding the diversity of the library. nih.govnih.gov

The following table provides a hypothetical example of a substituted pyridine library derived from 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol, illustrating the potential for diversification.

| Derivative | R1 Substituent (at C2) | R2 Substituent (at C6-Cl) | Synthetic Method |

| 1a | Phenyl | - | Suzuki-Miyaura Coupling |

| 1b | 4-Fluorophenyl | - | Suzuki-Miyaura Coupling |

| 1c | 2-Thienyl | - | Suzuki-Miyaura Coupling |

| 1d | - | Morpholine | Buchwald-Hartwig Amination |

| 1e | - | Piperidine (B6355638) | Buchwald-Hartwig Amination |

Functionalization of the Pyridine Ring with Diverse Moieties

The functionalization of the pyridine ring of this compound is a critical step in modulating its chemical and biological activity. The presence of the chlorine atom and the hydroxyl group provides two primary sites for modification.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles. mdpi.com For example, treatment with various amines, thiols, or alkoxides can lead to the corresponding amino, thioether, or ether derivatives. The reactivity of the chlorine can be enhanced by the electron-withdrawing nature of the trifluoromethoxy group and the pyridine nitrogen.

Palladium-catalyzed cross-coupling reactions are also powerful tools for functionalizing the pyridine ring. nih.gov The chlorine atom can participate in reactions such as the Sonogashira coupling to introduce alkyne moieties, the Heck coupling for the addition of alkenes, and the previously mentioned Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

The hydroxyl group at the 2-position can be readily alkylated or acylated to introduce a variety of ester and ether linkages. Furthermore, it can be converted to a triflate or other leaving group to enable cross-coupling reactions at this position as well.

The trifluoromethoxy group at the 4-position is generally stable and serves to modulate the electronic properties of the ring, but it is not typically a site for direct functionalization.

A summary of potential functionalization reactions is presented in the table below:

| Reaction Type | Position | Reagents | Introduced Moiety |

| Nucleophilic Aromatic Substitution | C6 | Amines, Thiols, Alkoxides | Amino, Thioether, Ether groups |

| Suzuki-Miyaura Coupling | C6 | Boronic Acids, Pd catalyst | Aryl, Heteroaryl, Alkyl groups |

| Buchwald-Hartwig Amination | C6 | Amines, Pd catalyst | Substituted Amines |

| Sonogashira Coupling | C6 | Terminal Alkynes, Pd/Cu catalyst | Alkyne groups |

| Etherification | C2-OH | Alkyl halides, Base | Ether groups |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into molecules is a fundamental strategy in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of this compound can be achieved through several methods.

One common approach is to introduce a chiral center via the functionalization of the pyridine ring with a chiral building block. For instance, a chiral amine can be coupled to the 6-position of the pyridine ring through a Buchwald-Hartwig amination, resulting in a chiral derivative.

Alternatively, asymmetric synthesis can be employed to create a chiral center on a substituent that is then attached to the pyridine scaffold. For example, the asymmetric reduction of a ketone on a side chain attached to the pyridine ring can produce a chiral alcohol. Chiral catalysts, such as those based on rhodium or ruthenium, can be utilized to achieve high enantioselectivity in these transformations. google.com

The development of chiral analogues is often guided by molecular modeling to understand how the stereochemistry of the molecule might influence its interaction with a biological target. The synthesis of both enantiomers of a chiral analogue is often necessary to fully evaluate their biological activities.

| Chiral Analogue | Chiral Center Location | Synthetic Strategy | Key Reagents/Catalysts |

| (R/S)-2a | On a substituent at C6 | Asymmetric reduction of a ketone | Chiral borane (B79455) reagents |

| (R/S)-2b | On a substituent at C2 | Coupling with a chiral amine | Chiral phosphine (B1218219) ligands |

Bioisosteric Replacements and Their Impact on Chemical Properties

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic properties. google.com In the context of the this compound scaffold, several bioisosteric replacements can be considered.

The chlorine atom at the 6-position can be replaced with other halogens (e.g., bromine, iodine) or with other small, lipophilic groups such as a methyl or cyano group. These changes can affect the molecule's size, lipophilicity, and electronic distribution, which in turn can influence its binding to a biological target and its metabolic stability.

The pyridine ring itself can be replaced with other heterocyclic systems, such as pyrimidine, pyrazine, or even non-aromatic rings, in a strategy known as scaffold hopping. This can lead to dramatic changes in the molecule's three-dimensional shape and its ability to interact with biological targets.

The impact of these bioisosteric replacements on the chemical properties of the resulting analogues is summarized in the table below.

| Original Group | Bioisosteric Replacement | Potential Impact on Chemical Properties |

| Chlorine (at C6) | Bromine, Iodine | Increased reactivity in cross-coupling, altered lipophilicity |

| Chlorine (at C6) | Methyl, Cyano | Modified steric and electronic profile |

| Trifluoromethoxy (at C4) | Nitro, Sulfone | Altered pKa, modified hydrogen bonding capacity |

| Pyridine Ring | Pyrimidine, Pyrazine | Changes in basicity, dipole moment, and hydrogen bonding pattern |

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Versatile Synthetic Building Block for Complex Architectures

In principle, 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol possesses functionalities that would render it a useful synthetic building block. The hydroxyl group of the pyridin-2-ol tautomer can undergo O-alkylation or O-arylation, while the chlorine atom at the 6-position is susceptible to nucleophilic substitution or participation in cross-coupling reactions. These reactive handles could allow for its incorporation into more complex molecular architectures. Analogous compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, are utilized in the synthesis of more complex structures like bipyridines and substituted benzenes. sigmaaldrich.com However, specific examples of this compound being used to construct intricate molecular frameworks are not detailed in current research literature.

Precursor in the Rational Design of Functional Materials

The combination of a pyridine (B92270) core with a trifluoromethoxy group suggests that this compound could serve as a precursor for functional materials, such as liquid crystals, polymers, or organic light-emitting diodes (OLEDs). The high electronegativity and stability of the trifluoromethoxy group can impart desirable electronic properties and thermal stability to materials. For instance, vinyl-functionalized precursors are known to be valuable for creating advanced hybrid organic-inorganic functional materials. mdpi.com While the potential exists, there are no specific studies demonstrating the conversion of this compound into a defined functional material.

Applications in Drug Discovery and Chemical Biology

Fluorinated pyridines are a cornerstone of modern medicinal chemistry, found in numerous agrochemicals and pharmaceuticals. nih.gov The trifluoromethyl group, a close relative of the trifluoromethoxy group, is a key component in various active ingredients. The structural alerts within this compound make it an interesting candidate for biological screening and as a scaffold for new therapeutic agents.

Design of Molecular Probes for Biological Systems

Due to the unique spectroscopic signature of fluorine (¹⁹F-NMR), molecules containing trifluoromethoxy groups can be developed as molecular probes for in-vitro and in-vivo imaging and binding studies. The compound's structure could theoretically be elaborated to include reporter tags or reactive groups for covalent labeling of biological targets. However, the literature does not currently contain examples of molecular probes derived from this compound.

Studies on Molecular Interactions with Enzymes and Receptors

The specific arrangement of chloro, trifluoromethoxy, and hydroxyl substituents on the pyridine ring creates a distinct electronic and steric profile that could facilitate interactions with the active sites of enzymes or the binding pockets of receptors. nih.gov The hydroxyl group can act as a hydrogen bond donor or acceptor, while the trifluoromethoxy group can engage in favorable non-covalent interactions. For example, understanding the molecular interactions between cytokines and their receptors is key to developing therapeutic inhibitors. nih.gov Despite this potential, there are no published studies that investigate the binding of this compound to any specific biological target.

Modulation of Biochemical Pathways through Targeted Chemical Intervention

Given that substituted pyridines are known to modulate a wide array of biochemical pathways, it is plausible that this compound or its derivatives could exhibit such activity. The synthesis of related trifluoromethylpyridine derivatives has been a strategy in the development of agrochemicals that act on specific biological pathways, such as inhibiting microtubule assembly. nih.gov Nevertheless, research has not yet emerged that demonstrates the use of this compound for the targeted modulation of any particular biochemical pathway.

Environmental Fate and Degradation Pathways of Fluorinated Pyridinols

Hydrolytic Stability of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol under Varied Conditions

Hydrolysis is a key abiotic degradation process that can affect the persistence of chemical compounds in aquatic environments. The stability of this compound towards hydrolysis is influenced by the chemical nature of its substituents and the pH of the surrounding medium.

The hydrolysis of the pyridinol ring itself is also a critical factor. Studies on α-chloro-substituted pyridones have shown that the rate of hydrolysis is dependent on the position of the substituents and the resulting electronic properties of the molecule. For example, the hydrolysis of 6-chloro-N-methyl-2-pyridone has been investigated, providing a basis for understanding the reactivity of the chloro-substituent on the pyridin-2-ol ring.

The presence of the electron-withdrawing trifluoromethoxy group at the 4-position is expected to influence the hydrolytic stability of the molecule. Generally, electron-withdrawing groups can increase the susceptibility of the aromatic ring to nucleophilic attack, which could potentially facilitate the displacement of the chlorine atom. However, the high strength of the C-F bonds within the trifluoromethoxy group itself suggests that this moiety would be highly resistant to hydrolysis. researchgate.net

Table 1: Hydrolytic Rate Constants of a Structurally Related Pyridone

| Compound | Conditions | Pseudo First-Order Rate Constant (k) | Reference |

|---|---|---|---|

| 6-chloro-N-methyl-2-pyridone | 1.0 M NaOD in D₂O | 1.4 x 10⁻⁵ s⁻¹ | nih.gov |

It is important to note that direct extrapolation of these values to this compound should be done with caution due to the differences in substitution (N-methylation and the presence of the trifluoromethoxy group). Further experimental studies are required to determine the precise hydrolytic half-life of this compound under various environmental pH and temperature conditions.

Photochemical Degradation Mechanisms in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, is another significant abiotic pathway for the transformation of organic compounds in the environment, driven by the energy of sunlight. The susceptibility of this compound to photodegradation depends on its ability to absorb light in the solar spectrum and the efficiency of the subsequent chemical reactions.

The presence of the aromatic pyridine (B92270) ring suggests that the compound will absorb UV radiation. The degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH).

Studies on the photodegradation of trifluoromethyl-substituted aromatic compounds have shown that the presence of the trifluoromethyl group can influence the degradation pathway. confex.com Research on other fluorinated pesticides has indicated that photolysis can lead to the cleavage of the C-F bonds, although the trifluoromethyl group is generally more stable than other fluorinated moieties. acs.orgnih.gov The presence of nitrogen in the aromatic ring has been found to diminish photodegradation rates by decreasing the quantum yield and hindering reactions with hydroxyl radicals. confex.com

For chlorinated pyridines, photodegradation is known to occur, often involving hydroxylation and subsequent ring opening. The position of the chlorine atom on the pyridine ring can affect the kinetics of the degradation process. In the case of this compound, photochemical reactions could potentially lead to the cleavage of the C-Cl bond or transformations involving the trifluoromethoxy group. It is plausible that photodegradation could lead to the formation of various intermediates, including hydroxylated pyridines and potentially the release of chloride and fluoride (B91410) ions. One of the potential end products of the degradation of the trifluoromethoxy group is trifluoroacetic acid. confex.com

Table 2: Photodegradation Data for Related Fluorinated Aromatic Compounds

| Compound Type | Key Findings | Potential Degradation Products | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted heteroaromatics | Increased nitrogen content in the ring decreases photodegradation rates (lower quantum yield and reactivity with •OH). | Trifluoroacetic acid, Fluoride ions | confex.com |

| Fluorinated pesticides (e.g., penoxsulam, florasulam) | Aryl and heteroaromatic fluorine are more readily defluorinated than aliphatic CF₂ and heteroaromatic CF₃ groups. | Fluoride, Trifluoroacetate, Difluoroacetate | acs.org |

The atmospheric fate of this compound would be governed by its volatility and its reactions with atmospheric oxidants like the hydroxyl radical. The trifluoromethoxy group is generally considered to be relatively stable in the atmosphere.

Biotransformation and Metabolic Pathways in Model Organisms

Biotransformation by microorganisms is a crucial process determining the environmental persistence of many organic pollutants. The degradation of pyridine and its derivatives by bacteria and fungi has been the subject of numerous studies.

While no studies have specifically investigated the biotransformation of this compound, research on the degradation of the related compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a major metabolite of the insecticide chlorpyrifos (B1668852), provides valuable insights. nih.govnih.govtandfonline.com Several bacterial and fungal strains have been identified that can degrade TCP. nih.govnih.gov For example, the fungus Cladosporium cladosporioides Hu-01 has been shown to completely metabolize TCP, with the degradation following first-order kinetics. nih.gov Similarly, bacterial strains such as Xanthomonas sp. and Pseudomonas sp. have demonstrated the ability to degrade TCP. nih.gov

The initial steps in the microbial degradation of pyridinols often involve hydroxylation, followed by ring cleavage. nih.gov For chlorinated pyridines, reductive dechlorination can also be a key initial step in the degradation pathway. The presence of the electron-withdrawing trifluoromethoxy group on the pyridine ring of this compound could influence its susceptibility to microbial attack. The unique properties of this group might affect the substrate specificity of the enzymes responsible for the initial steps of degradation.

Table 3: Microorganisms Capable of Degrading Structurally Related Chlorinated Pyridinols

| Microorganism | Degraded Compound | Key Findings | Reference |

|---|---|---|---|

| Cladosporium cladosporioides Hu-01 | 3,5,6-trichloro-2-pyridinol (TCP) | Complete metabolism of TCP following first-order kinetics. | nih.gov |

| Xanthomonas sp. 4R3-M1 | Chlorpyrifos and TCP | Able to utilize TCP as a sole source of carbon and nitrogen. | nih.gov |

| Pseudomonas sp. 4H1-M3 | Chlorpyrifos and TCP | Effective degradation of both the parent compound and its primary metabolite. | nih.gov |

| Arthrobacter sp. | Pyridine | Degradation proceeds via direct ring cleavage by a monooxygenase. nih.gov | nih.gov |

The complete mineralization of this compound would require the breakdown of the pyridine ring and the cleavage of the C-Cl and C-O-C bonds of the trifluoromethoxy group. The fate of the trifluoromethoxy group during biotransformation is of particular interest, as it could potentially lead to the formation of persistent fluorinated metabolites.

Influence of Molecular Structure on Environmental Persistence and Transformation Kinetics

The environmental persistence and the rate of transformation of this compound are directly linked to its molecular structure. The combination of a chlorinated pyridine ring, a hydroxyl group, and a trifluoromethoxy substituent creates a molecule with unique chemical and physical properties that dictate its behavior in the environment.

Pyridine Ring: The pyridine ring provides a site for both microbial and photochemical attack. Its aromaticity lends it a degree of stability, but it is susceptible to hydroxylation and ring cleavage reactions. nih.govnih.gov

Chloro Substituent: The chlorine atom at the 6-position influences the electronic properties of the pyridine ring and is a potential site for nucleophilic substitution during hydrolysis and reductive dechlorination by microorganisms. The position of the chlorine atom is known to affect the rate of degradation in related compounds.

Hydroxyl Group: The hydroxyl group at the 2-position makes the compound a pyridinol. This functional group can influence the compound's water solubility and its potential for forming hydrogen bonds. It also affects the electronic distribution within the pyridine ring.

Future Research Directions and Emerging Trends in 6 Chloro 4 Trifluoromethoxy Pyridin 2 Ol Research

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of highly functionalized pyridines is an area of intense research. researchgate.netresearchgate.net Future efforts concerning 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol will likely focus on the development of more efficient and selective catalytic systems. Current methods for synthesizing substituted pyridines often rely on transition-metal catalysis, with palladium, rhodium, and iridium being common choices for C-H functionalization. nih.gov

Key areas for future research in the synthesis of this compound and its derivatives include:

Transition-Metal-Free Reactions: Exploring metal-free catalytic systems, such as those employing organocatalysts or iodine-promoted reactions, could offer more sustainable and cost-effective synthetic routes. researchgate.net

Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions would enhance synthetic efficiency by reducing the number of steps, purification processes, and waste generation. researchgate.net

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles using plasma flow microreactors showcases the potential of this technology. researchgate.net

| Catalyst Type | Potential Advantages for Synthesis |

| Palladium/Ligand Systems | High efficiency in cross-coupling and C-H functionalization. nih.gov |

| Rhodium(III) Catalysts | Effective for hydroarylation and olefination of pyridines. nih.gov |

| Iridium Catalysts | Useful for borylation, enabling further functionalization. nih.gov |

| Organocatalysts | Metal-free, potentially more sustainable and less toxic. researchgate.net |

Integration of Machine Learning and AI in Compound Design and Reactivity Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mit.edu For this compound, these computational tools can accelerate the discovery and optimization of its properties and synthetic routes.

Future integration of AI and ML could involve:

Predictive Modeling: Developing ML models to predict the reactivity, regioselectivity, and yield of reactions involving this compound. mit.eduresearchgate.net This can be particularly useful in planning synthetic pathways and avoiding failed experiments.

De Novo Design: Utilizing generative AI models to design novel derivatives of this compound with desired biological or material properties.

Reaction Optimization: Employing ML algorithms to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and minimize byproducts. beilstein-journals.org Recent studies have demonstrated the successful use of ML to predict reaction yields from sparse literature data. mit.edu

Exploration of New Chemical Reactivity and Synthetic Utilities

The trifluoromethoxy group imparts unique electronic properties that can be exploited for novel chemical transformations. nih.gov Future research will likely explore the synthetic utility of this compound as a building block for more complex molecules.

Emerging areas of exploration include:

C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the pyridine (B92270) ring, which is an atom-economical approach to creating new derivatives. nih.govmdpi.com The trifluoromethoxy group can influence the regioselectivity of these reactions.

Cross-Coupling Reactions: Utilizing the chlorine atom for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethoxy group, makes it susceptible to nucleophilic attack, allowing for the displacement of the chlorine atom.

Ambident Nucleophilicity: Pyridin-2-ols can act as ambident nucleophiles, reacting at either the nitrogen or the oxygen atom. researchgate.net Investigating the factors that control the site of reaction for this compound will be crucial for its synthetic applications.

Advances in Spectroscopic Characterization and Computational Modeling

A thorough understanding of the structural and electronic properties of this compound is essential for its development. Advances in spectroscopic techniques and computational chemistry will play a pivotal role in this endeavor.

Future directions in this area include:

Advanced Spectroscopic Techniques: Employing modern spectroscopic methods, such as 2D NMR techniques and high-resolution mass spectrometry, to unambiguously characterize the compound and its derivatives. mdpi.commdpi.com A study on 2-chloro-4-(trifluoromethyl) pyridine has already utilized FT-IR, FT-Raman, and NMR spectroscopy in conjunction with DFT calculations for detailed structural analysis. researchgate.net

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the compound's geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations can provide insights into its reactivity and spectroscopic signatures. mdpi.com

Intermolecular Interaction Studies: Investigating the non-covalent interactions of this compound, which are crucial for understanding its behavior in biological systems and for the design of crystal structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-4-(trifluoromethoxy)pyridin-2-ol, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or metal-catalyzed cross-coupling reactions. A typical approach involves introducing the trifluoromethoxy group to a pre-functionalized pyridine core. For example, substituting a chlorine atom at the 4-position with a trifluoromethoxy group using silver trifluoromethoxide (AgOCF₃) in anhydrous dimethylformamide (DMF) at 80–100°C under nitrogen .

- Optimization : Yield improvement (≥70%) requires strict moisture control, excess AgOCF₃ (2.5 eq.), and reaction monitoring via HPLC or TLC. Purification via silica gel chromatography with ethyl acetate/hexane (1:3) is recommended .

Q. How can the structure of this compound be validated spectroscopically?

- Techniques :

- ¹H/¹³C NMR : The hydroxyl proton (δ ~12.5 ppm, broad singlet) and pyridine ring protons (δ 7.2–8.5 ppm) confirm substitution patterns.

- FT-IR : O–H stretch (~3200 cm⁻¹), C–F stretches (1100–1200 cm⁻¹), and C–Cl (650–750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₆H₃ClF₃NO₂, [M+H]⁺ calc. 214.985) .

Q. What solvent systems are suitable for recrystallizing this compound to achieve ≥98% purity?

- Procedure : Use a mixed solvent system of dichloromethane (DCM) and hexane (1:5 ratio). Dissolve the crude product in minimal DCM, add hexane dropwise until cloudiness appears, and cool to –20°C. Crystals form within 12–24 hours .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group (–OCF₃) deactivates the pyridine ring, reducing nucleophilicity at the 2- and 6-positions. This necessitates stronger catalysts (e.g., Pd(PPh₃)₄ with Cs₂CO₃) for Suzuki-Miyaura couplings. DFT calculations show a 0.3 eV increase in LUMO energy at the 4-position compared to non-fluorinated analogs, slowing oxidative addition .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during characterization?

- Troubleshooting :

- Solvent effects : Verify solvent deuteration (e.g., DMSO-d₆ vs. CDCl₃) as fluorine chemical shifts are solvent-sensitive.

- Impurity analysis : Use 2D NMR (HSQC, HMBC) to distinguish between regioisomers or byproducts. For example, a –OCF₃ group at the 4-position vs. 2-position alters coupling constants in COSY spectra .

Q. What strategies mitigate decomposition during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.